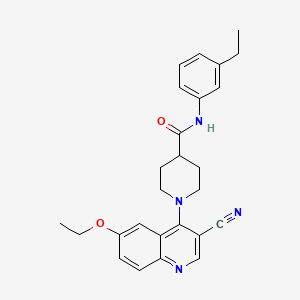
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide, also known as CEPCA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
科学的研究の応用
Antimicrobial Activity
Research on fluoroquinolone-based 4-thiazolidinones, which share structural motifs with the specified compound, demonstrates significant antimicrobial properties. These compounds, synthesized from related quinoline carboxylic acids, show promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Patel & Patel, 2010).
Insecticidal Applications
Pyridine derivatives, closely related to quinolines, have been synthesized and tested for insecticidal activity against specific pests, such as the cowpea aphid. These studies suggest that certain pyridine derivatives can exhibit significant aphidicidal activities, potentially leading to new agricultural chemical tools (Bakhite et al., 2014).
Molecular Docking and Biological Evaluation
A study on polyhydroquinoline derivatives, incorporating elements similar to those in the query compound, explored their synthesis, characterization, and biological evaluation. The research included in silico molecular docking to predict interactions with biological targets and in vitro testing for antibacterial, antitubercular, and antimalarial activities. This approach is indicative of the compound's potential utility in drug discovery and design (Sapariya et al., 2017).
Antihelminthic and Insecticidal Activity
The synthesis and testing of isoquinolin-1 ethanoic acid amides for antihelminthic and insecticidal activities provide insights into the utility of such compounds in addressing parasitic and pest issues. The study indicates that amides featuring cyclic amine fragments, including piperidine, exhibit higher activity levels, suggesting potential applications in developing new antiparasitic agents (Surikova et al., 2017).
特性
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-6-5-7-21(14-18)29-26(31)19-10-12-30(13-11-19)25-20(16-27)17-28-24-9-8-22(32-4-2)15-23(24)25/h5-9,14-15,17,19H,3-4,10-13H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKWAJRDCMRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)
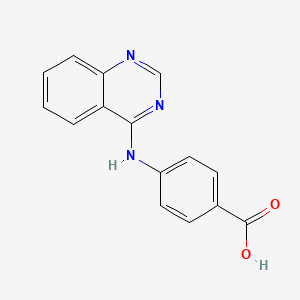
![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)
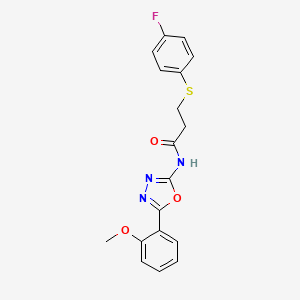
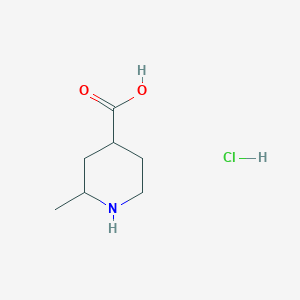
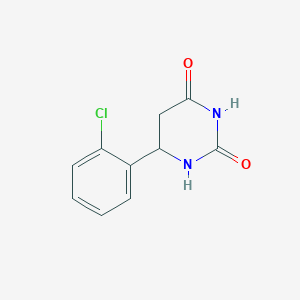
![2-chloro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B2930488.png)
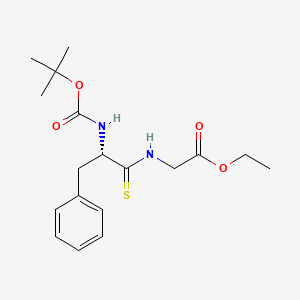
![6-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2930490.png)